Bialamicol

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bialamicol involves the reaction of biphenyl derivatives with diethylamine and allyl bromide under controlled conditions. The process typically includes:

Formation of the biphenyl core: This involves the coupling of two phenyl rings.

Introduction of diethylaminomethyl groups: Diethylamine is reacted with formaldehyde and the biphenyl derivative to introduce the diethylaminomethyl groups.

Allylation: Allyl bromide is used to introduce allyl groups at specific positions on the biphenyl core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Relevant Chemical Reaction Principles

While Bialamicol-specific data is absent, the search results highlight general reaction mechanisms that could inform its analysis:

2.1. Redox Reactions

-

Silica particles were shown to oxidize thiol-containing biomolecules (e.g., glutathione) via redox reactions, forming disulfide bridges (S-S bonds) .

-

Such oxidative processes could serve as a model for studying this compound’s potential interactions with cellular antioxidants.

2.2. Surface Thiolation

-

Bacterial surface thiolation via 2-iminothiolane increased reactivity with mucin, demonstrating dynamic thiol-disulfide exchange .

-

This mechanism suggests that this compound’s functional groups (e.g., thiols) might influence its binding or catalytic properties.

2.3. Enzymatic Catalysis

-

Biological systems use enzymes like porphobilinogen synthase to mediate aldol condensations, forming complex molecules .

-

If this compound contains reactive moieties (e.g., carbonyl or amino groups), enzymatic pathways could govern its transformations.

Proposed Research Directions

To elucidate this compound’s chemical reactions:

-

Thiol-based interactions : Investigate oxidation or disulfide formation using mass spectrometry .

-

Enzymatic assays : Test this compound’s role in known pathways (e.g., aldol condensation) .

-

Surface chemistry : Analyze adsorption or covalent binding to biological surfaces .

Data Table for Potential Experimental Design

科学的研究の応用

Pharmacological Applications

Bialamicol has been identified as a compound with antiprotozoal properties, particularly against Plasmodium falciparum, the causative agent of malaria. It was included in a screening of approximately 1.7 million compounds that revealed its potent antimalarial activity . This screening not only validated the effectiveness of known antimalarials but also highlighted this compound as a promising candidate for further development in antimalarial therapies.

COVID-19 Research

Recent bibliometric analyses have indicated that this compound has been explored in the context of COVID-19 treatment. This includes investigations into its pharmacological properties that may contribute to combating the virus. The exploration of various agents for COVID-19 treatment underscores the compound's relevance in current biomedical research.

Biochemical Research

This compound's role extends beyond pharmacology into biochemical research, where it is utilized in studies aimed at isolating and characterizing bioactive compounds from plants. Research indicates that compounds like this compound can serve as leads for novel drug discovery, contributing to the identification of new therapeutic agents derived from natural sources.

Enzyme Production

Studies involving fungi, such as Sordaria fimicola, have investigated this compound's potential in enzyme production. This area of research could provide insights into utilizing this compound for biotechnological applications, particularly in enzyme-based processes.

Agricultural Research

In agricultural contexts, this compound has been implicated in studies aimed at enhancing crop resilience and productivity. Research conducted by institutions like the USDA focuses on developing crops that can withstand environmental stresses such as drought and flooding, where compounds like this compound may play a role in improving plant health and yield .

Neurobiological Studies

This compound is also relevant in neuroimaging studies related to aging and brain health. Its potential effects on brain disorders are being explored, contributing to a better understanding of neurodegenerative diseases and the aging process.

Delivery Systems for Phytochemicals

Research into innovative delivery systems for phytochemicals may involve this compound, particularly in enhancing the bioavailability of these compounds. Phytosomes, which are complexes formed between phytochemicals and phospholipids, could benefit from the inclusion of this compound to improve therapeutic efficacy.

Case Studies and Findings

作用機序

Bialamicol exerts its effects by inhibiting the synthesis of folic acid in protozoa. This inhibition disrupts the production of nucleotides, which are essential for DNA replication and cell division. The molecular targets include enzymes involved in the folic acid synthesis pathway .

生物活性

Bialamicol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article summarizes the current understanding of this compound's biological activity, supported by relevant case studies and research findings.

Overview of this compound

This compound is a flavonoid compound derived from various plant sources, notably from the genus Combretum. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Understanding the specific activities of this compound can provide insights into its potential therapeutic applications.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. A study focusing on Combretum erythrophyllum identified several flavonoids, including this compound, that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a bioassay-guided fractionation study, this compound was found to have minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against various bacterial strains such as Vibrio cholerae and Enterococcus faecalis. Notably, it was less toxic to human lymphocytes compared to other flavonoids tested in the study .

| Bacterial Strain | MIC (µg/ml) | Activity |

|---|---|---|

| Vibrio cholerae | 25-50 | Effective |

| Enterococcus faecalis | 25-50 | Effective |

| Micrococcus luteus | 25 | Effective |

| Shigella sonei | 25 | Effective |

Antioxidant Properties

This compound also exhibits antioxidant activity, although its performance varies compared to other flavonoids. In comparative studies, it showed weaker antioxidant properties than compounds like rhamnocitrin and rhamnazin but still contributed to the overall antioxidant capacity of plant extracts .

Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of selected flavonoids:

| Flavonoid | Antioxidant Activity |

|---|---|

| Rhamnocitrin | Strong |

| Rhamnazin | Strong |

| This compound | Moderate |

| Quercetin-5,3'-dimethylether | Moderate |

Anti-inflammatory Effects

In terms of anti-inflammatory activity, this compound's effects were compared with mefenamic acid as a positive control. The study indicated that several flavonoids, including those related to this compound, exhibited higher anti-inflammatory activity than the control . This suggests that this compound may play a role in managing inflammatory conditions.

The precise mechanism through which this compound exerts its biological effects remains an area for further investigation. However, it is hypothesized that its activity may be linked to its ability to modulate cellular signaling pathways associated with inflammation and oxidative stress.

特性

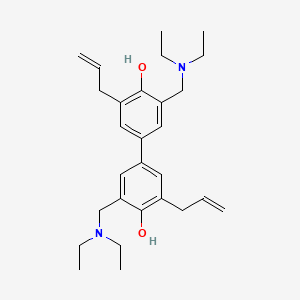

IUPAC Name |

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNIWUUHJSXGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197763 | |

| Record name | Bialamicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-75-4 | |

| Record name | 3,3′-Bis[(diethylamino)methyl]-5,5′-di-2-propen-1-yl[1,1′-biphenyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bialamicol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bialamicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIALAMICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5NM093QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。